2-Methyl-3-(oxiran-2-ylmethoxy)quinoline
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Overview
Description
2-Methyl-3-(oxiran-2-ylmethoxy)quinoline is a heterocyclic compound that features a quinoline core with a methyl group at the 2-position and an oxirane (epoxide) ring attached via a methoxy linker at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(oxiran-2-ylmethoxy)quinoline typically involves the following steps:
Formation of 2-Methylquinoline: This can be achieved through classical methods such as the Doebner–von Miller reaction, where aniline and acrolein are reacted in the presence of a strong acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under acidic or basic conditions to form diols.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used for epoxide ring opening.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the quinoline core.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Diols: From epoxide ring opening.
Tetrahydroquinoline derivatives: From reduction of the quinoline core.
Substituted quinolines: From nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-3-(oxiran-2-ylmethoxy)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(oxiran-2-ylmethoxy)quinoline depends on its interaction with molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the oxirane ring, making it less reactive in certain contexts.
3-(Oxiran-2-ylmethoxy)quinoline: Similar structure but without the methyl group at the 2-position.
Uniqueness
2-Methyl-3-(oxiran-2-ylmethoxy)quinoline is unique due to the presence of both the methyl group and the oxirane ring, which confer distinct chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-3-(oxiran-2-ylmethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-13(16-8-11-7-15-11)6-10-4-2-3-5-12(10)14-9/h2-6,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBLUFBOHKJTQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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